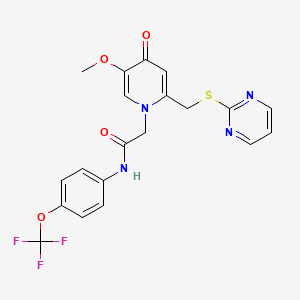
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O4S and its molecular weight is 466.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities. Its complex structure, which includes a pyrimidinylthio group and a trifluoromethoxy phenyl moiety, suggests that it may exhibit a range of pharmacological effects.
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.5 g/mol
- CAS Number : 1005292-16-9
Biological Activities
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyridine and pyrimidine can inhibit cancer cell proliferation. For instance, compounds with the pyrimidine ring have demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values for some related compounds have been reported as low as 3.2 µM against MCF-7 (breast cancer) and 6.8 µM against DU145 (prostate cancer) cells .
2. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Certain analogs have shown effective inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . This suggests that the compound may possess similar antibacterial properties.
3. Antioxidant Activity
The antioxidant potential of compounds related to this class has been assessed using various assays, including DPPH and TBARS assays. These studies indicate that modifications at specific positions on the pyridine or pyrimidine rings can enhance antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidinylthio Group | Enhances anticancer and antimicrobial properties |
| Trifluoromethoxy Substituent | May improve lipophilicity and bioavailability |
| Methoxy and Oxo Groups | Contribute to overall stability and reactivity |
Case Studies and Research Findings
Research focusing on similar compounds has provided insights into the mechanisms of action:
- Caspase Activation : Some studies suggest that these compounds induce apoptosis through caspase activation pathways, leading to cell cycle arrest in cancer cells .
- EGFR Inhibition : Compounds with similar structures have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation, a key pathway in cancer progression .
- In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of these compounds, indicating a favorable pharmacokinetic profile with sufficient oral bioavailability and low toxicity at therapeutic doses .
Propiedades
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S/c1-30-17-10-27(14(9-16(17)28)12-32-19-24-7-2-8-25-19)11-18(29)26-13-3-5-15(6-4-13)31-20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIILBTMIKDNSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














